4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Overview
Description
“4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates . It is a pale yellow to brown liquid .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another method involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a boron atom at the center of the molecule, surrounded by carbon and hydrogen atoms .Chemical Reactions Analysis
This compound is involved in several chemical reactions. It can be used in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C . It can also be used in studies of pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates .Physical and Chemical Properties Analysis
“this compound” is a pale yellow to brown liquid . Its refractive index is 1.396 , and it has a boiling point of 42-43 °C/50 mmHg . The density of this compound is 0.882 g/mL at 25 °C .Scientific Research Applications
Synthesis and Structural Analysis
The compound 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is pivotal in the synthesis and structural analysis of complex molecules. For instance, Wu et al. (2021) synthesized compounds with the dioxaborolan-2-yl group and characterized their structures through spectroscopy and X-ray diffraction, demonstrating the compound's utility in advancing molecular structural understanding (Wu et al., 2021).
Catalysis and Oxidation Processes
Roy and Manassero (2010) highlighted the role of metal complexes derived from phenolic compounds, including those similar to this compound, as active catalysts in oxidation reactions. These reactions are essential for the production of various chemical compounds, showcasing the compound's importance in catalytic processes (Roy & Manassero, 2010).
Advanced Material Synthesis
Demirbaş et al. (2017) utilized chlorophenoxy phenol derivatives in the synthesis of phthalocyanine derivatives, which have significant photophysical and photochemical properties for potential applications in photodynamic therapy. This research underscores the compound's role in the development of advanced materials with therapeutic applications (Demirbaş et al., 2017).
Environmental Impact Studies
The formation and environmental impact of chlorinated compounds, as studied by Hoekstra et al. (1999), provide insights into the natural and anthropogenic sources of chlorophenols and their derivatives. Such studies are crucial for understanding the environmental fate and impact of these compounds, including those structurally related to this compound (Hoekstra et al., 1999).
Mechanistic and Activity Studies
The molecular basis of the activity of compounds like triclosan, which shares structural similarities with this compound, has been elucidated through structural analysis and inhibition experiments. Such studies are vital for understanding the biochemical mechanisms of action of these compounds and their potential therapeutic applications (Levy et al., 1999).
Mechanism of Action
Target of Action
Similar compounds are known to be used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles . This suggests that the compound may interact with these types of molecules in biochemical reactions.
Mode of Action
The compound is likely to interact with its targets through a process known as phosphitylation . This is a type of chemical reaction where a phosphite group is introduced into a molecule. The phosphite group can then form useful glycosyl donors and ligands .
Biochemical Pathways
Given its role in phosphitylation, it can be inferred that the compound may play a role in various biochemical pathways involving the formation of glycosyl donors and ligands .
Result of Action
The formation of glycosyl donors and ligands through phosphitylation could potentially influence a variety of biochemical processes .
Properties
IUPAC Name |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7,15H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCPWBJRPORWHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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